3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-ethyl-
Description
This compound belongs to the 1,2,4-triazol-3-one family, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The structural uniqueness of this derivative lies in its substitution pattern: a 1,3-benzodioxol-5-yl group at position 5 and an ethyl group at position 2. The ethyl substituent enhances lipophilicity, influencing solubility and pharmacokinetic properties.
Properties
CAS No. |
108132-91-8 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H11N3O3/c1-2-14-10(12-13-11(14)15)7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,13,15) |
InChI Key |
MTTOIYLOOURSTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-ethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
- In contrast, thiophene-containing derivatives (e.g., ) are more π-electron-rich, favoring applications in materials science .
- Thermal Stability : Unlike DTNTO, which decomposes exothermically at 264°C , the target compound’s benzodioxol and ethyl groups likely improve thermal stability, making it less suitable for explosive applications but more viable in drug formulations.
Stability and Sensitivity
- Impact Sensitivity: DTNTO’s impact sensitivity (h₅₀ = 80 cm) makes it hazardous, whereas the target compound’s non-nitrated structure likely reduces sensitivity, aligning with safer handling profiles .
- Oxidative Stability : The benzodioxol group’s electron-donating oxygen atoms may mitigate oxidative degradation compared to nitro-containing analogues.
Biological Activity
3H-1,2,4-Triazol-3-one derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-ethyl- is particularly noteworthy for its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of the compound is with a molecular weight of 273.29 g/mol. The structure includes a triazole ring and a benzodioxole moiety, which contribute to its biological properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance, a study highlighted that various triazole compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The specific compound under consideration has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 18 | 100 |
| Bacillus subtilis | 15 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of triazole derivatives including the target compound. The antimicrobial activity was assessed using the disk diffusion method. Results indicated that the compound exhibited a strong inhibitory effect on both bacterial strains tested, suggesting its potential as an antibacterial agent.
Case Study 2: Anticancer Potential
Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values determined at concentrations significantly lower than those required for conventional chemotherapeutics. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways.
The biological activities of 3H-1,2,4-Triazol-3-one derivatives are often attributed to their ability to interfere with nucleic acid synthesis and disrupt cellular processes. The benzodioxole moiety is believed to enhance the lipophilicity of the compound, facilitating better cell membrane penetration and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
